5-Fluoro-N,N,3-trimethyl-2-benzofurancarboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Molecular Structure Analysis

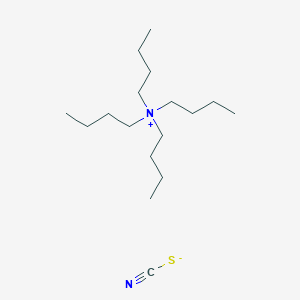

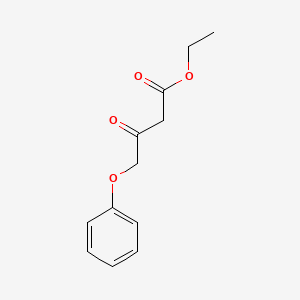

The molecular structure of 5-Fluoro-N,N,3-trimethyl-2-benzofurancarboxamide consists of 12 carbon atoms, 12 hydrogen atoms, 1 fluorine atom, 1 nitrogen atom, and 2 oxygen atoms.Physical And Chemical Properties Analysis

The physical and chemical properties of 5-Fluoro-N,N,3-trimethyl-2-benzofurancarboxamide, such as its melting point, boiling point, and density, are not provided in the available resources .Applications De Recherche Scientifique

Alzheimer's Disease Research

5-Fluoro-N,N,3-trimethyl-2-benzofurancarboxamide, a selective serotonin 1A (5-HT1A) molecular imaging probe, was employed in Alzheimer's disease research. Using positron emission tomography (PET), this compound helped quantify 5-HT1A receptor densities in the brains of Alzheimer's patients, revealing significant decreases in receptor densities, correlating with clinical symptoms and glucose utilization changes (Kepe et al., 2006).

Cancer Research

In the field of cancer research, benzamide derivatives, which include 5-Fluoro-N,N,3-trimethyl-2-benzofurancarboxamide, were studied for their histone deacetylase inhibiting properties. These compounds, particularly MS-27-275, exhibited marked in vivo antitumor activity against various human tumors, suggesting a potential chemotherapeutic strategy for cancers insensitive to traditional antitumor agents (Saito et al., 1999).

Drug Resistance Studies

Research on the multidrug resistance protein 5 (ABCC5) revealed its role in conferring resistance to 5-fluorouracil, a key chemotherapy drug. The transport of the monophosphate metabolites by MRP5, demonstrated using 5-Fluoro-N,N,3-trimethyl-2-benzofurancarboxamide and its derivatives, is significant in understanding drug resistance in colon and breast cancers (Pratt et al., 2005).

Insomnia Treatment

N-[[(2S)-1-[[5-(4-fluorophenyl)-2-methyl-4-thiazolyl]carbonyl]-2-piperidinyl]methyl]-4-benzofurancarboxamide (SB-649868) is an orexin 1 and 2 receptor antagonist developed for treating insomnia. The disposition and metabolism of this compound in humans were studied, revealing its elimination mainly via feces and its extensive metabolism, providing insights into its pharmacokinetics (Renzulli et al., 2011).

Safety and Hazards

Propriétés

IUPAC Name |

5-fluoro-N,N,3-trimethyl-1-benzofuran-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12FNO2/c1-7-9-6-8(13)4-5-10(9)16-11(7)12(15)14(2)3/h4-6H,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCYBWLIJDOQDIP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(OC2=C1C=C(C=C2)F)C(=O)N(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12FNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70231283 |

Source

|

| Record name | 2-Benzofurancarboxamide, 5-fluoro-N,N,3-trimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70231283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Fluoro-N,N,3-trimethyl-2-benzofurancarboxamide | |

CAS RN |

81718-71-0 |

Source

|

| Record name | 2-Benzofurancarboxamide, 5-fluoro-N,N,3-trimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081718710 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Benzofurancarboxamide, 5-fluoro-N,N,3-trimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70231283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.